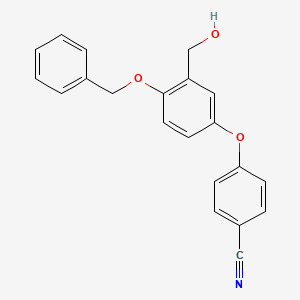
4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile is an organic compound with a complex structure that includes benzyloxy, hydroxymethyl, and benzonitrile functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-benzyloxyphenol with 4-chlorobenzonitrile in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: 4-(4-(Benzyloxy)-3-(carboxy)phenoxy)benzonitrile.
Reduction: 4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzylamine.
Substitution: 4-(4-(Methoxy)-3-(hydroxymethyl)phenoxy)benzonitrile.
Applications De Recherche Scientifique
4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and hydroxymethyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The nitrile group can also participate in interactions with nucleophilic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)benzonitrile: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
4-(Hydroxymethyl)benzonitrile: Lacks the benzyloxy group, reducing its potential for hydrophobic interactions.
4-(4-Fluoro-2-(hydroxymethyl)phenoxy)benzonitrile: Contains a fluoro group, which can alter its reactivity and biological activity.
Uniqueness
4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile is unique due to the presence of both benzyloxy and hydroxymethyl groups, which provide a combination of hydrophobic and hydrophilic properties
Propriétés
Formule moléculaire |
C21H17NO3 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
4-[3-(hydroxymethyl)-4-phenylmethoxyphenoxy]benzonitrile |
InChI |
InChI=1S/C21H17NO3/c22-13-16-6-8-19(9-7-16)25-20-10-11-21(18(12-20)14-23)24-15-17-4-2-1-3-5-17/h1-12,23H,14-15H2 |
Clé InChI |
OUNHPFIEDGNAJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)OC3=CC=C(C=C3)C#N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



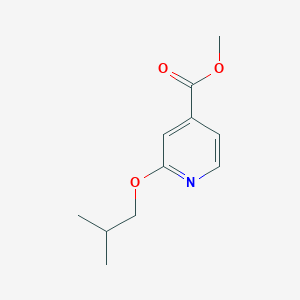

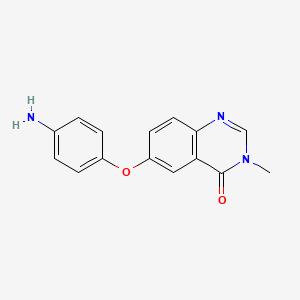

![Spiro[3.5]nonan-7-yl methanesulfonate](/img/structure/B13851354.png)
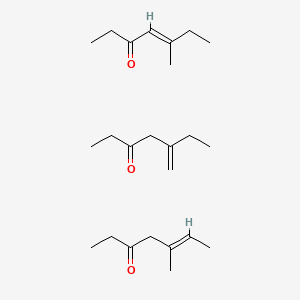
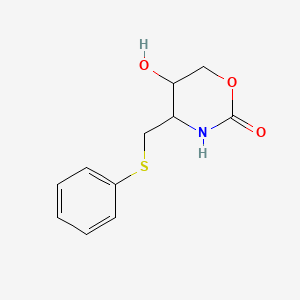
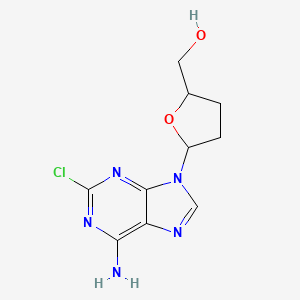
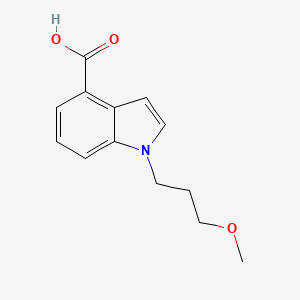
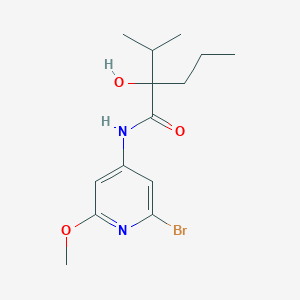
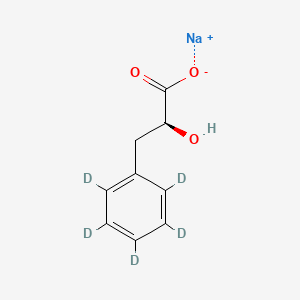
![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)
![5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13851401.png)
